molecular formula C7H16N2 B13001963 1-(Azepan-3-yl)methanamine

1-(Azepan-3-yl)methanamine

Cat. No.: B13001963
M. Wt: 128.22 g/mol
InChI Key: WZBNHSASADXESL-UHFFFAOYSA-N
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Description

1-(Azepan-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2. It is also known as azepan-3-ylmethanamine. This compound is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing ring, attached to a methanamine group. It is a useful research chemical and has applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of azepane with formaldehyde and hydrogen cyanide, followed by hydrogenation to yield the desired product. Another method includes the reductive amination of azepan-3-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine or TEMPO.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

1-(Azepan-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Azepan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. In chemical reactions, its reactivity is influenced by the presence of the azepane ring and the amine group, which can participate in various nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)methanamine: Similar structure but with the nitrogen atom in a different position.

    1-(Piperidin-3-yl)methanamine: Contains a six-membered ring instead of a seven-membered azepane ring.

    1-(Morpholin-3-yl)methanamine: Contains an oxygen atom in the ring structure.

Uniqueness

1-(Azepan-3-yl)methanamine is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to six-membered ring analogs like piperidine derivatives.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

azepan-3-ylmethanamine

InChI

InChI=1S/C7H16N2/c8-5-7-3-1-2-4-9-6-7/h7,9H,1-6,8H2

InChI Key

WZBNHSASADXESL-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C1)CN

Origin of Product

United States

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